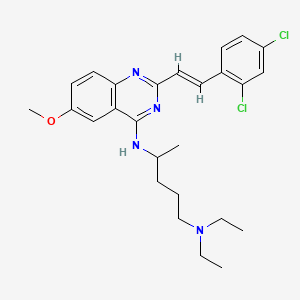![molecular formula C18H18ClN5O B15001065 N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15001065.png)
N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The pyridine ring is first substituted with chlorine, cyano, and methyl groups through various chemical reactions. The next step involves the formation of the hydrazine derivative, which is then reacted with the substituted pyridine ring to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production also involves rigorous purification steps, including crystallization and chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, and the use of solvents like dichloromethane or ethanol to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE. These derivatives can have different chemical and physical properties, making them useful for various applications in scientific research.
Scientific Research Applications
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-METHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE: This compound has a similar structure but with a different substitution pattern on the hydrazine moiety.
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}BENZAMIDE: This compound has a benzamide group instead of an acetamide group, leading to different chemical and physical properties.
The uniqueness of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H18ClN5O |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[4-[(E)-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-ethylhydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18ClN5O/c1-4-24(17-9-12(2)16(10-20)18(19)23-17)21-11-14-5-7-15(8-6-14)22-13(3)25/h5-9,11H,4H2,1-3H3,(H,22,25)/b21-11+ |
InChI Key |
RBUVRMQUVZADBZ-SRZZPIQSSA-N |
Isomeric SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B15000984.png)
![2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide](/img/structure/B15000996.png)

![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methylbenzyl)methanamine](/img/structure/B15001018.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-(morpholin-4-ylmethyl)cyclopentanamine](/img/structure/B15001029.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B15001031.png)
![methyl [4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B15001034.png)

![methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001044.png)
![N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B15001052.png)
![ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B15001057.png)
![diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B15001073.png)
![1-Benzothiophen-2-yl{4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone](/img/structure/B15001079.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2(1H)-one](/img/structure/B15001080.png)
